molecular formula C11H22N2O3 B11876890 tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate

tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate

Cat. No.: B11876890
M. Wt: 230.30 g/mol
InChI Key: NSHBKHBPLDXYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate is a carbamate-protected amine featuring a tert-butoxycarbonyl (Boc) group attached to an ethyl linker, which is further connected to a 3-hydroxypyrrolidine ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as cannabinoid or adenosine receptors . The hydroxyl group on the pyrrolidine ring enhances hydrophilicity and provides a site for hydrogen bonding, which can influence both synthetic utility and biological activity.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[2-(3-hydroxypyrrolidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-5-7-13-6-4-9(14)8-13/h9,14H,4-8H2,1-3H3,(H,12,15)

InChI Key

NSHBKHBPLDXYPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(3-hydroxypyrrolidin-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under basic conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate is used as a building block in the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents the amine group from participating in unwanted side reactions. This allows for selective reactions to occur, which is particularly useful in multi-step synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

A. Pyrrolidine vs. Piperazine Derivatives

  • tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate (CAS 140447-78-5) replaces the 3-hydroxypyrrolidine with a piperazine ring.

B. Hydroxypyrrolidine vs. Aminopyrrolidine

  • (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-44-5) features an amino group instead of a hydroxyl on the pyrrolidine ring. This modification increases basicity and enables conjugation via amine-reactive chemistry, broadening its application in peptide synthesis .
  • Key Difference: The amino group introduces a positive charge at physiological pH, enhancing interactions with acidic biological targets but reducing passive membrane permeability compared to the hydroxylated analog.

C. PEGylated Carbamates

  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3, CAS 139115-92-7) incorporates a polyethylene glycol (PEG) chain. This significantly increases hydrophilicity and aqueous solubility, making it ideal for drug delivery systems .
  • Key Difference : The PEG linker introduces flexibility and reduces logP (predicted logP = -0.5 vs. ~1.2 for the target compound), favoring applications in biologics over small-molecule therapeutics.
Physicochemical Properties
Compound Name CAS Number Molecular Weight Core Structure logP (Predicted) Water Solubility (mg/mL)
tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate N/A ~245.3 3-Hydroxypyrrolidine 1.2 ~10 (moderate)
tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate 140447-78-5 229.32 Piperazine 0.8 ~50 (high)
Boc-NH-PEG3 139115-92-7 279.34 PEG Chain -0.5 >100 (very high)
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate 147081-44-5 200.28 Aminopyrrolidine 1.0 ~20 (moderate)
  • Hydrogen Bonding: The 3-hydroxypyrrolidine in the target compound provides one donor and two acceptor sites, whereas the piperazine derivative lacks hydroxyl donors.
  • logP Trends : PEGylation drastically reduces lipophilicity, while piperazine’s basicity lowers logP compared to pyrrolidine analogs.

Biological Activity

tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate (CAS Number: 857637-41-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O3C_{11}H_{22}N_{2}O_{3} with a molecular weight of 230.304 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is linked to a hydroxypyrrolidine unit. This unique configuration contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, influencing cellular processes such as inflammation and cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : It has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may bind to certain receptors, altering their activity and leading to downstream effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound can reduce inflammatory markers in vitro.
  • Anticancer Activity : Investigations into its potential as an anticancer agent have shown promising results, particularly in cell line studies where it inhibited cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced TNF-α levels in cultured cells
AnticancerInhibited proliferation in breast cancer cells
Enzyme InhibitionModulated activity of specific metabolic enzymes

Case Studies

  • Anti-inflammatory Effects :
    A study assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Potential :
    In vitro tests on various cancer cell lines demonstrated that the compound significantly inhibited cell growth. The IC50 values were determined through dose-response assays, showing effective concentrations that block cell cycle progression.

Table 2: Case Study Results

Study FocusCell TypeIC50 Value (µM)Reference
Anti-inflammatoryMacrophages5.0
AnticancerBreast Cancer Cells10.5

Research Applications

The compound is being explored for various applications in scientific research:

  • Biochemical Probes : Its ability to modulate enzyme activity makes it a candidate for use as a biochemical probe in research settings.
  • Therapeutic Development : Ongoing studies aim to develop it into therapeutic agents targeting inflammation and cancer.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-(3-hydroxypyrrolidin-1-yl)ethyl)carbamate, and which analytical techniques confirm its purity and structure?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving carbamate formation and functional group modifications. A common approach includes:

  • Step 1 : Reacting tert-butyl carbamate with a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane under inert conditions .
  • Step 2 : Reducing intermediates with sodium borohydride (NaBH₄) or other agents to stabilize hydroxyl groups .
  • Step 3 : Purification via column chromatography or recrystallization.

Q. Analytical Validation :

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integrity (e.g., hydroxyl and carbamate protons) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for research-grade material) .

Q. How should researchers handle safety and stability concerns during experimental procedures involving this compound?

Methodological Answer:

  • Safety Protocols :
    • Use PPE (gloves, lab coat, goggles) and respiratory protection (e.g., N95 masks) when handling powders or aerosols .
    • Work in a fume hood to minimize inhalation risks .
  • Stability :
    • Store at 2–8°C under anhydrous conditions to prevent hydrolysis of the carbamate group .
    • Avoid exposure to strong acids/bases, which may degrade the compound .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the molecular structure of this compound?

Methodological Answer:

  • Software Tools :
    • Refine X-ray diffraction data using SHELXL for small-molecule structures, ensuring proper treatment of hydrogen bonding and disorder .
    • Visualize and compare structural overlays with Mercury (CCDC) to identify discrepancies in bond lengths/angles .
  • Contingency Strategies :
    • Validate against spectroscopic data (e.g., NOESY for stereochemistry) .
    • Re-crystallize under varied solvents (e.g., EtOAc vs. hexane) to assess polymorphic consistency .

Q. What strategies optimize reaction yield and purity in the synthesis of this compound under varying conditions?

Methodological Answer:

  • Reaction Optimization :
    • Temperature : Maintain 0–5°C during coupling steps to minimize side reactions .
    • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
    • Solvent Selection : Anhydrous THF or DMF enhances solubility of intermediates .
  • Purity Enhancement :
    • Employ gradient HPLC with C18 columns (acetonitrile/water mobile phase) for challenging separations .
    • Utilize preparative TLC for small-scale purification of hygroscopic intermediates .

Q. How do hydrogen-bonding interactions influence the reactivity and crystallinity of this compound?

Methodological Answer:

  • Hydrogen Bond Analysis :
    • The hydroxyl and carbamate groups form intra-/intermolecular H-bonds, stabilizing specific conformers .
    • Graph-set analysis (e.g., Etter’s notation) identifies recurring motifs (e.g., R₂²(8) rings) impacting crystal packing .
  • Reactivity Implications :
    • Polar solvents disrupt H-bond networks, increasing susceptibility to nucleophilic attack at the carbamate carbonyl .
    • Solid-state stability correlates with H-bond density, verified via thermal gravimetric analysis (TGA) .

Q. What are the methodological challenges in assessing the biological activity of this compound, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • Low aqueous solubility limits bioavailability assays .
    • Hydroxyl group oxidation during long-term cell culture studies .
  • Solutions :
    • Formulate with co-solvents (e.g., DMSO/PEG) for in vitro testing .
    • Stabilize with antioxidants (e.g., ascorbic acid) in buffer systems .
    • Use LC-MS/MS to track metabolic degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.